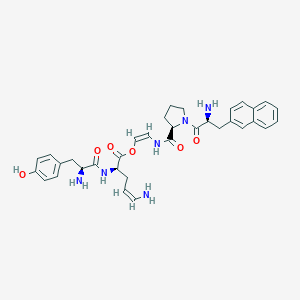
Tyr-c(orn-2-nal-pro-gly-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tyr-c(orn-2-nal-pro-gly-) is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of the natural opioid peptide, enkephalin, and has been synthesized to enhance its activity and specificity. Tyr-c(orn-2-nal-pro-gly-) has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用機序
Tyr-c(orn-2-nal-pro-gly-) exerts its effects by binding to opioid receptors in the brain and spinal cord. These receptors are G protein-coupled receptors that modulate pain perception and other physiological processes. The binding of Tyr-c(orn-2-nal-pro-gly-) to opioid receptors results in the activation of downstream signaling pathways that lead to the modulation of pain perception and other physiological processes.
Biochemical and Physiological Effects
Tyr-c(orn-2-nal-pro-gly-) has been shown to have potent analgesic effects in animal models of pain. The peptide has also been shown to have anti-inflammatory effects and to modulate the immune response. Tyr-c(orn-2-nal-pro-gly-) has been shown to have a longer duration of action than other opioid peptides, making it a potentially useful tool in the treatment of chronic pain.
実験室実験の利点と制限
One advantage of using Tyr-c(orn-2-nal-pro-gly-) in lab experiments is its high potency and specificity. The peptide has been shown to be highly selective for opioid receptors and to have a long duration of action, making it a useful tool in the study of opioid receptors and their interactions with ligands. However, one limitation of using Tyr-c(orn-2-nal-pro-gly-) is its high cost and the complexity of its synthesis, which may limit its availability for some researchers.
将来の方向性
There are numerous future directions for the study of Tyr-c(orn-2-nal-pro-gly-). One potential direction is the development of novel ligands based on the structure of Tyr-c(orn-2-nal-pro-gly-) that have enhanced activity and specificity. Another potential direction is the investigation of the peptide's effects on other physiological processes, such as mood and cognition. Additionally, the peptide's potential as a therapeutic agent for the treatment of chronic pain and other conditions warrants further investigation.
合成法
Tyr-c(orn-2-nal-pro-gly-) is synthesized using solid-phase peptide synthesis (SPPS) techniques. This involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage to obtain the final peptide. The synthesis of Tyr-c(orn-2-nal-pro-gly-) involves the incorporation of the unnatural amino acid, ornithine, which enhances the peptide's activity and specificity.
科学的研究の応用
Tyr-c(orn-2-nal-pro-gly-) has numerous potential applications in scientific research. One of its primary applications is in the study of opioid receptors and their interactions with ligands. The peptide has been used as a tool to investigate the structure-activity relationships of opioid peptides and to identify novel ligands with enhanced activity and specificity.
特性
CAS番号 |
155919-39-4 |
|---|---|
分子式 |
C34H40N6O6 |
分子量 |
628.7 g/mol |
IUPAC名 |
[(Z)-2-[[(2R)-1-[(2S)-2-amino-3-naphthalen-2-ylpropanoyl]pyrrolidine-2-carbonyl]amino]ethenyl] (Z,2R)-5-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]pent-4-enoate |
InChI |
InChI=1S/C34H40N6O6/c35-15-3-7-29(39-31(42)27(36)20-22-10-13-26(41)14-11-22)34(45)46-18-16-38-32(43)30-8-4-17-40(30)33(44)28(37)21-23-9-12-24-5-1-2-6-25(24)19-23/h1-3,5-6,9-16,18-19,27-30,41H,4,7-8,17,20-21,35-37H2,(H,38,43)(H,39,42)/b15-3-,18-16-/t27-,28-,29+,30+/m0/s1 |
InChIキー |
DJZOCVOQQQQOFF-MLNUMCSWSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)N)C(=O)N/C=C\OC(=O)[C@@H](C/C=C\N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N |
正規SMILES |
C1CC(N(C1)C(=O)C(CC2=CC3=CC=CC=C3C=C2)N)C(=O)NC=COC(=O)C(CC=CN)NC(=O)C(CC4=CC=C(C=C4)O)N |
同義語 |
H-Tyr-c(D-Orn-2-Nal-D-Pro-Gly-) Tyr-c(Orn-2-Nal-Pro-Gly-) tyrosyl-cyclo(ornithyl-(2-naphthyl)alanyl-prolyl-glycyl-) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![4-Fluoro-17-azatetracyclo[7.6.2.02,7.010,15]heptadeca-2(7),3,5,10,12,14-hexaene](/img/structure/B118246.png)
